![molecular formula C18H27N3OS B5319036 N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide, also known as MTMP, is a novel compound that has gained attention due to its potential pharmacological properties. MTMP is a piperidine derivative that has been synthesized using several methods and has shown promising results in various scientific research applications.
Mécanisme D'action
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide's mechanism of action is not fully understood; however, it has been reported to act as a selective antagonist of the μ-opioid receptor, which is involved in pain modulation. This compound has also been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects, including its analgesic, anti-inflammatory, and anti-tumor effects. This compound has also been reported to have a low toxicity profile in animal studies, suggesting its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide has several advantages for lab experiments, including its easy synthesis method, low toxicity profile, and potent pharmacological properties. However, there are also limitations to using this compound in lab experiments, including its limited solubility in water and its potential to interact with other compounds.
Orientations Futures
There are several future directions for the study of N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide, including its potential as a novel therapeutic agent for the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. Furthermore, the potential interactions of this compound with other compounds should be studied to ensure its safety and efficacy in clinical applications.
Conclusion
In conclusion, this compound is a novel compound that has gained attention due to its potential pharmacological properties. This compound has shown promising results in various scientific research applications, including its analgesic, anti-inflammatory, and anti-tumor effects. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical applications.
Méthodes De Synthèse
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide can be synthesized using various methods, including the reaction of 4-(methylthio)aniline with 1,4-bis(piperidin-1-yl)butane-1,4-dione, or by the reaction of 1,4-bis(piperidin-1-yl)butane-1,4-dione with 4-(methylthio)benzaldehyde. The synthesis of this compound has been reported in several scientific articles, and the purity of the compound can be assessed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide has been studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and anti-tumor effects. Several scientific studies have reported that this compound has a potent analgesic effect in various animal models of pain. This compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown anti-tumor effects in various cancer cell lines, suggesting its potential as a novel anti-cancer agent.
Propriétés
IUPAC Name |
N-(4-methylsulfanylphenyl)-4-piperidin-1-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-23-17-7-5-15(6-8-17)19-18(22)21-13-9-16(10-14-21)20-11-3-2-4-12-20/h5-8,16H,2-4,9-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBJFCFHPGLCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5318961.png)
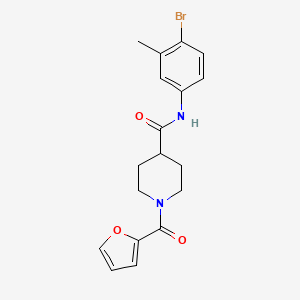
![4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5318969.png)
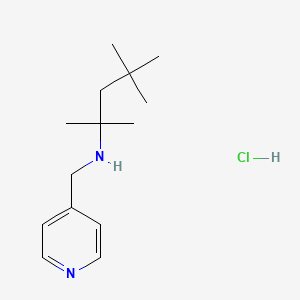
![(4aS*,8aR*)-6-(3-fluoropyridin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318979.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-en-1-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318982.png)
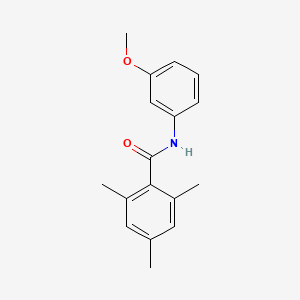
![methyl (2-methoxy-4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5318996.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5319001.png)
![3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile](/img/structure/B5319012.png)
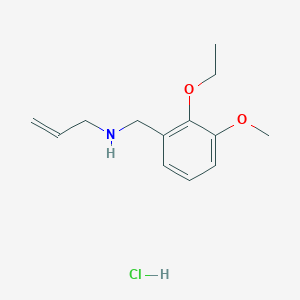
![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5319030.png)
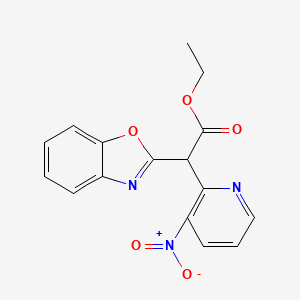
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319052.png)